molecular formula C11H11F3O3 B2793594 (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid CAS No. 2230789-66-7

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid

Cat. No.: B2793594
CAS No.: 2230789-66-7
M. Wt: 248.201
InChI Key: UTTRNFDDZUUHRK-ZETCQYMHSA-N
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Description

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a phenyl precursor using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid may involve large-scale trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • (3S)-3-[3-(trifluoromethyl)phenyl]butanoic acid
  • (3S)-3-[3-(difluoromethoxy)phenyl]butanoic acid
  • (3S)-3-[3-(fluoromethoxy)phenyl]butanoic acid

Comparison: Compared to its analogs, (3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

(3S)-3-[3-(trifluoromethoxy)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-7(5-10(15)16)8-3-2-4-9(6-8)17-11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTRNFDDZUUHRK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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